molecular formula C5H10ClN3O2 B2819889 5-Oxopiperazine-2-carboxamide hydrochloride CAS No. 2230798-94-2

5-Oxopiperazine-2-carboxamide hydrochloride

Cat. No.: B2819889
CAS No.: 2230798-94-2
M. Wt: 179.6
InChI Key: HJCFGMHCXVLKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxopiperazine-2-carboxamide hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 179.61 and is typically available in powder form . It exhibits great potential in various fields due to its unique properties, making it suitable for drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Organic Chemistry and Drug Design

5-Oxopiperazine-2-carboxamides, including its hydrochloride salt forms, have been utilized in organic chemistry for the synthesis of complex molecules. For example, Usmanova et al. (2018) discussed the transformation of 5-Oxopiperazine-2-carboxamides into cis- and trans-configured bicyclic piperazines. These structures mimic peptide β-turns and serve as high-Fsp3 cores for drug design, highlighting the compound's role in creating bioactive molecules with potential therapeutic applications (Usmanova et al., 2018).

Antimicrobial Activity

The research by Zítko et al. (2013) exemplifies the antimycobacterial activity of related compounds, where 5-Chloropyrazinamide derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of 5-Oxopiperazine-2-carboxamide hydrochloride derivatives in developing new antimycobacterial agents (Zítko et al., 2013).

Antitumor and Antidepressant Agents

In the quest for novel therapeutics, compounds based on this compound scaffolds have been evaluated for their potential antitumor and antidepressant properties. For instance, the design, synthesis, and pharmacological evaluation of novel 3-ethoxyquinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists showcase efforts to create antidepressant and antiemetic agents using structural analogs of 5-Oxopiperazine-2-carboxamide (Mahesh et al., 2011).

Synthesis of Complex Molecules

Research on solid-phase synthesis of diastereomerically pure 1,4,5-substituted-2-oxopiperazines, as reported by Khan et al. (2002), illustrates the compound's role in generating structurally complex molecules. This methodological advancement facilitates the creation of novel molecules for further biological evaluation (Khan et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Properties

IUPAC Name

5-oxopiperazine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-5(10)3-1-8-4(9)2-7-3;/h3,7H,1-2H2,(H2,6,10)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCFGMHCXVLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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